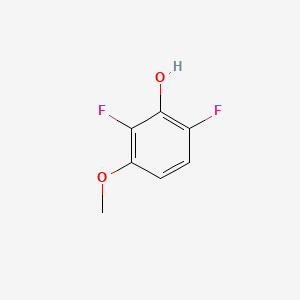

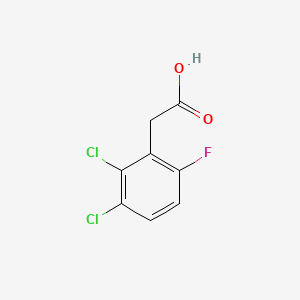

2,6-Difluoro-3-methoxyphenol

Descripción general

Descripción

2,6-Difluoro-3-methoxyphenol is a compound that is structurally related to various methoxyphenols and Schiff's base compounds. These types of compounds are known for their ability to form strong intermolecular and intramolecular hydrogen bonds, which are significant in the context of their physical properties and potential applications in materials science and biology . Methoxyphenols, in particular, are fragments of different antioxidants and biologically active molecules .

Synthesis Analysis

The synthesis of compounds related to 2,6-Difluoro-3-methoxyphenol, such as Schiff's bases, involves the formation of an imine linkage between an amine and an aldehyde or ketone. For example, the synthesis of (E)-4,6-dichloro-2-[(2-chlorophenylimino)methyl]-3-methoxyphenol has been reported, which includes characterizations by X-ray diffraction and spectroscopic methods . Similarly, the synthesis of (E)-4,6-dibromo-3-methoxy-2-[(3-methoxyphenylimino)methyl]phenol has been achieved and characterized using X-ray and FT-IR techniques .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using both experimental and computational methods. For instance, the crystal structure of (E)-4,6-dibromo-3-methoxy-2-[(3-methoxyphenylimino)methyl]phenol has been determined, and the intermolecular and intramolecular interactions have been analyzed . The tautomeric forms and the presence of intramolecular hydrogen bonding are significant features of these molecules .

Chemical Reactions Analysis

The reactivity of such compounds can be explored through their ability to participate in hydrogen bonding and tautomeric equilibria. The Schiff's base compounds exhibit tautomeric forms, which can be influenced by the solvent and the environment . The reactivity sites on these molecules can be identified using condensed Fukui functions, which are calculated through natural population analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenols have been thoroughly investigated. Thermochemical properties such as standard molar enthalpies of formation, vapor pressure, and enthalpies of vaporization, sublimation, and fusion have been studied for various methoxyphenols . These properties are crucial for understanding the stability and potential applications of these compounds. Additionally, the radical scavenging activities of related compounds have been assessed, indicating their effectiveness as antioxidants .

Aplicaciones Científicas De Investigación

2,6-Difluoro-3-methoxyphenol is a chemical compound with the CAS Number: 886498-60-8 . It’s used in laboratory chemicals, manufacture of substances, and scientific research and development .

One potential application of m-aryloxy phenols, a group that includes 2,6-Difluoro-3-methoxyphenol, is in the synthesis of bioactive natural products and conducting polymers . Here are some details:

- Application Summary : m-Aryloxy phenols are used as building blocks for the synthesis of bioactive natural products and conducting polymers . They have potential biological activities, including anti-tumor and anti-inflammatory effects .

- Methods of Application : The synthesis methods for phenol derivatives focus on functionalizing and transforming functional groups around the aromatic ring . Specific methods include hydroxylation of benzenes, nucleophilic aromatic substitutions, electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions .

- Results or Outcomes : The innovative synthetic methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Another application is in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . They are also used as antioxidants, ultraviolet absorbers, and flame retardants .

-

- Application Summary : 2,6-Difluoro-3-methoxyphenol is used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Methods of Application : The compound is incorporated into the materials during the manufacturing process to enhance their properties .

- Results or Outcomes : The addition of 2,6-Difluoro-3-methoxyphenol results in materials with improved thermal stability and flame resistance .

-

- Application Summary : m-Aryloxy phenols, including 2,6-Difluoro-3-methoxyphenol, have potential biological activities, including anti-tumor and anti-inflammatory effects .

- Methods of Application : These compounds can be synthesized and tested in biological assays to evaluate their potential therapeutic effects .

- Results or Outcomes : While specific results would depend on the particular study, these compounds have shown promise in preliminary research .

-

- Application Summary : 2,6-Difluoro-3-methoxyphenol is used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Methods of Application : The compound is incorporated into the materials during the manufacturing process to enhance their properties .

- Results or Outcomes : The addition of 2,6-Difluoro-3-methoxyphenol results in materials with improved thermal stability and flame resistance .

-

- Application Summary : m-Aryloxy phenols, including 2,6-Difluoro-3-methoxyphenol, have potential biological activities, including anti-tumor and anti-inflammatory effects .

- Methods of Application : These compounds can be synthesized and tested in biological assays to evaluate their potential therapeutic effects .

- Results or Outcomes : While specific results would depend on the particular study, these compounds have shown promise in preliminary research .

Safety And Hazards

2,6-Difluoro-3-methoxyphenol is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Direcciones Futuras

Phenol derivatives, including 2,6-Difluoro-3-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .

Propiedades

IUPAC Name |

2,6-difluoro-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVAWRHEABQHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394989 | |

| Record name | 2,6-Difluoro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-3-methoxyphenol | |

CAS RN |

886498-60-8 | |

| Record name | 2,6-Difluoro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1306809.png)

![2-[(3-Phenyl-2-propenyl)sulfanyl]aniline](/img/structure/B1306863.png)